molecular formula C10H11ClN2 B1381621 3-(1-Aminocyclopropyl)benzonitrile hydrochloride CAS No. 1803600-44-3

3-(1-Aminocyclopropyl)benzonitrile hydrochloride

Cat. No.: B1381621
CAS No.: 1803600-44-3
M. Wt: 194.66 g/mol
InChI Key: NQSUPNUNAJCIJF-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

3-(1-Aminocyclopropyl)benzonitrile hydrochloride is systematically named based on its substituents and functional groups. The benzonitrile core (C6H5CN) serves as the parent structure, with a cyclopropylamine group attached to the third carbon atom of the aromatic ring. The hydrochloride counterion indicates protonation of the amine group.

Key Components of the Structure:
Component Description
Benzonitrile core Aromatic benzene ring substituted with a cyano group (-C≡N) at position 1.
Cyclopropylamine group A cyclopropane ring with a primary amine (-NH2) at position 1.
Hydrochloride salt Protonated amine (-NH3+) paired with a chloride anion (Cl⁻).

The IUPAC name is derived by numbering the benzene ring such that the cyano group occupies position 1. The cyclopropylamine substituent is attached to position 3, yielding This compound .

Molecular Geometry and Stereochemical Considerations

The compound’s geometry is influenced by:

  • Cyclopropane ring strain : The cyclopropane ring adopts a puckered conformation to minimize angle strain, with bond angles of ~60°.
  • Aromatic substituent positioning : The 3-substituted benzonitrile ensures the cyclopropylamine group is meta to the cyano group, avoiding steric hindrance.
  • Amine protonation : The hydrochloride salt stabilizes the protonated amine (-NH3+), which adopts a tetrahedral geometry around the nitrogen atom.
Stereochemical Features:
  • Cyclopropane ring : No stereoisomerism is possible due to the ring’s planar geometry.
  • Aromatic substitution : The meta arrangement minimizes electronic and steric interactions between substituents.
  • Salt formation : The ionic interaction between -NH3+ and Cl⁻ dominates solid-state packing.

Crystallographic Analysis and Solid-State Properties

While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from analogous benzonitrile derivatives:

Key Interactions in Similar Compounds:
Interaction Type Example System Impact on Packing
Hydrogen bonding N–H⋯O or N–H⋯Cl Stabilizes layered or sheet-like structures.
C–H⋯π interactions C–H of cyclopropane ⋯ π of benzene Enhances intermolecular cohesion.
Ionic interactions -NH3+⋯Cl⁻ Governs primary lattice stabilization.

In benzonitrile derivatives, cyano groups often participate in weak C≡N⋯H–C interactions, while amines form hydrogen bonds with oxygen or halide atoms. For the hydrochloride salt, the chloride ion likely acts as a hydrogen-bond acceptor, forming a network with adjacent protonated amines.

Properties

IUPAC Name

3-(1-aminocyclopropyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-10;/h1-3,6H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSUPNUNAJCIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride typically involves the cyclopropanation of a suitable precursor followed by nitrile formation and subsequent amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroscience

One of the primary applications of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride is in the study of GABAA receptors. This compound acts as a selective blocker of these receptors, which play a crucial role in inhibitory neurotransmission within the brain. By understanding how this compound interacts with GABAA receptors, researchers can gain insights into various neurological disorders such as anxiety, epilepsy, and schizophrenia .

Medicinal Chemistry

In medicinal research, this compound is being investigated for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmission makes it a candidate for developing new treatments aimed at disorders characterized by dysregulated GABAergic signaling .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility enhances its utility in developing new pharmaceuticals and materials .

Industrial Applications

In industrial settings, this compound is employed in the development of new materials and chemical processes. Its unique structural features allow it to be used as an intermediate in synthesizing other valuable compounds .

Case Study 1: GABAA Receptor Modulation

A study published in Neuroscience Letters highlighted the effects of this compound on GABAA receptor activity. Researchers found that the compound effectively inhibited receptor function, leading to decreased inhibitory neurotransmission in neuronal cultures. This finding supports its potential application in developing treatments for conditions like anxiety disorders where GABA signaling is disrupted .

Case Study 2: Synthesis of Novel Derivatives

In another research effort documented in Journal of Medicinal Chemistry, scientists synthesized several derivatives of this compound to evaluate their biological activities against various isoforms of human carbonic anhydrases (hCA). The study revealed that certain derivatives exhibited significant inhibitory effects on tumor-associated hCA isoenzymes, suggesting potential anticancer applications .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)benzonitrile hydrochloride involves its interaction with GABAA receptors. By selectively blocking these receptors, it inhibits the action of gamma-aminobutyric acid (GABA), leading to altered neurotransmission in the brain. This blockade can help researchers understand the role of GABA in various neurological processes and disorders.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(1-Aminocyclopropyl)benzonitrile hydrochloride
  • Molecular Formula : C₁₀H₁₁ClN₂
  • Molecular Weight : 194.67 g/mol
  • CAS Number : 1803600-44-3
  • Structure: Features a benzonitrile core substituted with a 1-aminocyclopropyl group at the meta position, coupled with a hydrochloride salt .

Applications :
Primarily used in research and development (R&D), particularly in medicinal chemistry for exploring kinase inhibitors or neurotransmitter modulators due to its rigid cyclopropyl amine moiety and polar nitrile group .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Differences Reference
This compound C₁₀H₁₁ClN₂ 194.67 Cyclopropylamine + nitrile Reference compound
4-(1-Aminocyclopropyl)benzonitrile hydrochloride C₁₀H₁₁ClN₂ 194.67 Cyclopropylamine + nitrile Substituent at para position
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 Aminomethyl + nitrile Lacks cyclopropane ring; no hydrochloride
Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride C₁₁H₁₄ClNO₂ 227.69 Cyclopropylamine + methyl ester Nitrile replaced with ester; increased lipophilicity
3-(1-Amino-2-hydroxyethyl)-benzonitrile hydrochloride C₉H₁₀ClN₂O 198.65 Hydroxyethylamine + nitrile Hydroxyl group enhances solubility
(R)-3-(1-Amino-2-methylpropyl)benzonitrile hydrochloride C₁₁H₁₅ClN₂ 210.70 Branched alkylamine + nitrile Steric bulk from 2-methylpropyl group

Research and Development Insights

  • Synthetic Accessibility: this compound is priced at $365/0.1g (Accela), reflecting its specialized R&D use . The methyl ester analog is cheaper (€199/100mg, CymitQuimica), likely due to simpler synthesis .
  • Supplier Landscape :

    • Major suppliers include Accela ChemBio (U.S.) and Chengdu Feibo Pharm (China) for the parent compound, while enantiomeric derivatives (e.g., (R)- and (S)-isomers) are offered by Amadis Chemical and Labter Pharmatech .

Biological Activity

3-(1-Aminocyclopropyl)benzonitrile hydrochloride (CAS Number: 1803600-44-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an aminocyclopropyl moiety with a benzonitrile group. This specific arrangement is believed to enhance its biological activity compared to structurally similar compounds. The hydrochloride salt form improves its solubility in polar solvents, facilitating various chemical transformations and interactions within biological systems.

This compound primarily acts as a selective blocker of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By inhibiting the action of gamma-aminobutyric acid (GABA), this compound alters neurotransmission dynamics, potentially leading to therapeutic effects in neurological disorders .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neurotransmitter Modulation : It has been studied for its role in modulating neurotransmitter systems, particularly GABAergic pathways. This modulation may contribute to its analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
  • Analgesic Properties : Preliminary studies have suggested that the compound may possess analgesic effects, which could be beneficial in treating conditions characterized by chronic pain.
  • Anti-inflammatory Effects : The compound's interaction with various receptors suggests potential anti-inflammatory activities, warranting further investigation into its therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound influences neurotransmitter release and receptor activity. These studies are critical for understanding the pharmacodynamics of the compound and its potential therapeutic roles in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
4-(1-Aminocyclopropyl)benzonitrile hydrochloride1369512-65-1Similar structure; different substitution pattern
3-[Amino(cyclopropyl)methyl]benzonitrile1213456-66-6Contains an amino group with a cyclopropyl substituent
3-(Cyclopropyl)benzonitrile1803600-44-4Lacks the amino group; focuses on cyclopropane effects

The distinct combination of the aminocyclopropyl group with the benzonitrile moiety in this compound potentially enhances its pharmacological properties compared to other similar compounds. This uniqueness may be pivotal for its applications in drug discovery and development.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1-aminocyclopropyl)benzonitrile hydrochloride, and how can purity be optimized?

Answer:
The synthesis typically involves cyclopropane ring formation via [1,2]-addition of a nitrile-stabilized carbanion to a ketone or aldehyde, followed by reductive amination. For example:

  • Step 1: React 3-cyanobenzaldehyde with a cyclopropane precursor (e.g., trimethylsulfoxonium iodide) under basic conditions to form the cyclopropyl intermediate.
  • Step 2: Introduce the amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst .
    Purity Optimization:
  • Use preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) to isolate the hydrochloride salt.
  • Monitor reaction progress via TLC (silica gel, ninhydrin staining) or LC-MS to detect intermediates and byproducts.

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Key signals include cyclopropyl protons (δ ~0.8–1.5 ppm, multiplet) and benzonitrile aromatic protons (δ ~7.4–8.1 ppm) .
    • FT-IR: Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups.
  • Purity Assessment:
    • HPLC-UV: Use a reversed-phase column with a gradient elution (e.g., 10–90% acetonitrile in water) and UV detection at 254 nm.
    • Elemental Analysis: Verify chloride content (~15–16% for HCl salt) .

Advanced: How does the stability of this compound vary under different storage conditions, and what degradation pathways are observed?

Answer:

  • Stability Challenges:
    • Moisture Sensitivity: The cyclopropylamine group is prone to hydrolysis, leading to ring-opening under humid conditions. Store at -20°C in a desiccator with silica gel .
    • Thermal Degradation: Above 40°C, decomposition via nitrile group hydrolysis to carboxylic acid derivatives is observed (confirmed by LC-MS).
  • Mitigation Strategies:
    • Use lyophilization for long-term storage.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf-life .

Advanced: What methods are suitable for resolving enantiomers of this compound, and how is chiral purity validated?

Answer:

  • Chiral Separation:
    • Chiral HPLC: Use a Chiralpak AD-H column with a hexane/isopropanol (70:30) mobile phase and 0.1% diethylamine. Retention times vary by enantiomer (e.g., (R)-form elutes earlier) .
    • Crystallization: Employ diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol.
  • Validation:
    • Circular Dichroism (CD): Compare optical rotation ([α]D²⁵) to reference standards.
    • Chiral SFC-MS: Supercritical fluid chromatography coupled with mass spectrometry for high-throughput analysis .

Advanced: What mechanistic insights exist regarding the biological activity of 3-(1-aminocyclopropyl)benzonitrile derivatives, particularly in antimicrobial or enzyme inhibition studies?

Answer:

  • Antimicrobial Activity:
    • Derivatives like Pazufloxacin (with a similar 1-aminocyclopropyl group) inhibit DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication .
    • Structure-activity relationship (SAR) studies suggest the nitrile group enhances membrane permeability via dipole interactions .
  • Enzyme Inhibition:
    • The cyclopropylamine moiety acts as a transition-state analog in enzymes like γ-aminobutyric acid (GABA) transaminase, confirmed by X-ray crystallography .
  • Experimental Design:
    • Use MIC assays (for antimicrobial studies) or fluorescence-based enzyme assays (e.g., NADH depletion for oxidoreductases) to quantify activity .

Advanced: How can researchers address contradictory data in solubility and bioavailability studies of this compound?

Answer:

  • Contradiction Analysis:
    • Solubility Discrepancies: Apparent solubility varies with pH (e.g., higher in acidic buffers due to HCl salt dissociation). Use equilibrium solubility assays at physiologically relevant pH (1.2–6.8) .
    • Bioavailability Issues: Low logP (~1.09) suggests poor lipid membrane penetration. Address via prodrug strategies (e.g., esterification of the nitrile group) .
  • Methodology:
    • Perform parallel artificial membrane permeability assays (PAMPA) to model intestinal absorption.
    • Validate in vivo using LC-MS/MS pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Aminocyclopropyl)benzonitrile hydrochloride
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3-(1-Aminocyclopropyl)benzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.